2-Bromo-1-chloropropane
Overview
Description
2-Bromo-1-chloropropane, with the chemical formula C3H6BrCl, is an alkyl halide. This compound is characterized by the presence of both bromine and chlorine atoms attached to a propane backbone. It is a colorless liquid with a density of 1.537 g/mL and a boiling point of approximately 116.6°C . The compound is notable for its chiral center, making it useful in enantiomeric resolution studies in chromatography .
Mechanism of Action
Target of Action
2-Bromo-1-chloropropane (C3H6BrCl) is an alkyl halide . Alkyl halides are a class of organic compounds that contain halogen atoms (such as bromine and chlorine) attached to carbon atoms. The primary targets of alkyl halides are the nucleophilic sites in other molecules, where a nucleophile is a species that donates an electron pair to form a chemical bond.
Mode of Action
The mode of action of this compound involves elimination reactions . In these reactions, a base, such as a hydroxide ion, removes a hydrogen ion from the carbon atom next to the one holding the bromine. This rearrangement of electrons expels the bromine as a bromide ion and produces propene .
Pharmacokinetics
As an alkyl halide, it is likely to be lipophilic (log p 2262 ), which could influence its absorption and distribution within the body
Result of Action
The primary result of the action of this compound is the production of propene through elimination reactions . This can have various molecular and cellular effects, depending on the context in which the reaction occurs.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1-chloropropane can be synthesized through the halogenation of propane. One common method involves the reaction of propane with bromine and chlorine under controlled conditions. The reaction typically proceeds via a free radical mechanism, where the bromine and chlorine atoms are introduced to the propane molecule in the presence of light or heat to initiate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale halogenation reactors. The process requires precise control of temperature and pressure to ensure the selective formation of the desired product. The use of catalysts and inhibitors may also be employed to optimize the yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-chloropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.
Elimination Reactions: When heated with a strong base like potassium hydroxide in ethanol, this compound can undergo dehydrohalogenation to form propene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, and other nucleophiles.
Elimination: Strong bases such as potassium hydroxide in ethanol.
Major Products:
Substitution: Depending on the nucleophile, products can include alcohols, ethers, or other substituted alkanes.
Elimination: The major product is propene.
Scientific Research Applications
2-Bromo-1-chloropropane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: It can be used in the preparation of biologically active compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, flame retardants, and other industrial chemicals.
Comparison with Similar Compounds
1-Chloro-2-bromopropane: Similar in structure but with different positional isomerism.
2-Chloropropane: Lacks the bromine atom, leading to different reactivity.
2-Bromopropane: Lacks the chlorine atom, affecting its chemical behavior.
Uniqueness: 2-Bromo-1-chloropropane is unique due to the presence of both bromine and chlorine atoms, which allows it to participate in a wider range of chemical reactions compared to its mono-halogenated counterparts. Its chiral center also makes it valuable in stereochemical studies and enantiomeric resolution .
Properties
IUPAC Name |
2-bromo-1-chloropropane | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrCl/c1-3(4)2-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJJZGFFAQHYEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrCl | |
Record name | 2-BROMO-1-CHLOROPROPANE | |
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DSSTOX Substance ID |
DTXSID30871003 | |
Record name | Propane, 2-bromo-1-chloro- | |
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Molecular Weight |
157.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-bromo-1-chloropropane is a colorless odorless liquid. Insoluble in water. Nonflammable., Colorless odorless liquid; [CAMEO] | |
Record name | 2-BROMO-1-CHLOROPROPANE | |
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Record name | 2-Bromo-1-chloropropane | |
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Boiling Point |
244 °F at 760 mmHg (NTP, 1992) | |
Record name | 2-BROMO-1-CHLOROPROPANE | |
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Density |
1.537 (NTP, 1992) - Denser than water; will sink | |
Record name | 2-BROMO-1-CHLOROPROPANE | |
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Vapor Pressure |
11.3 [mmHg] | |
Record name | 2-Bromo-1-chloropropane | |
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CAS No. |
3017-95-6 | |
Record name | 2-BROMO-1-CHLOROPROPANE | |
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Record name | 2-Bromo-1-chloropropane | |
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Record name | Propane, 2-bromo-1-chloro- | |
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Record name | 2-BROMO-1-CHLOROPROPANE | |
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Record name | Propane, 2-bromo-1-chloro- | |
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Record name | Propane, 2-bromo-1-chloro- | |
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Record name | 2-bromo-1-chloropropane | |
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Record name | 2-BROMO-1-CHLOROPROPANE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What can you tell us about how 2-Bromo-1-chloropropane interacts with a copper surface?
A1: The research by Zhou et al. [] delves into the adsorption behavior of this compound on a Cu(111) surface. While the abstract doesn't provide specific details on the interaction, it highlights that both molecular and dissociative adsorption occur. This implies that this compound can exist on the copper surface both as an intact molecule and in a fragmented form where bonds are broken upon contact with the copper atoms. The study likely explores the conditions favoring each adsorption mode and the resulting surface species. This information is crucial for understanding the potential of this compound in surface modification or as a reactant in copper-catalyzed reactions.
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